

In-depth Technical Guide to the Biological Activity of SKLB-03220

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SKLB-03220**

Cat. No.: **B15601110**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Summary

SKLB-03220 is a potent and selective, orally active covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. It demonstrates significant promise in the treatment of ovarian cancer by targeting the enzymatic activity of both wild-type and mutant forms of EZH2. By covalently binding to the S-adenosylmethionine (SAM) pocket of EZH2, **SKLB-03220** effectively suppresses the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification implicated in oncogenesis. This inhibition leads to the reactivation of tumor suppressor genes and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, **SKLB-03220** has been shown to modulate the tumor microenvironment by regulating the expression of genes involved in cancer cell migration and invasion, highlighting its multifaceted anti-tumor activity.

Quantitative Biological Activity

The following tables summarize the key quantitative data regarding the biological activity of **SKLB-03220**.

Table 1: In Vitro Enzymatic Activity of **SKLB-03220**

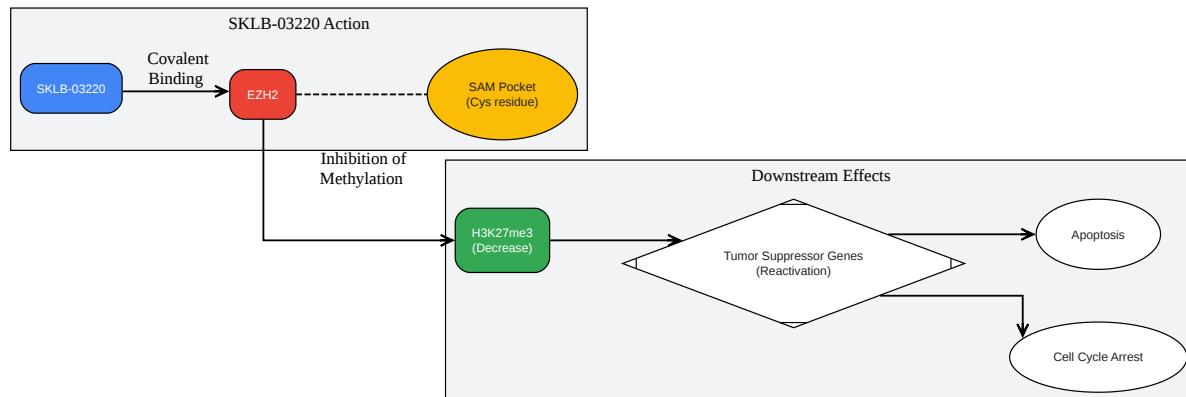
Target	IC50 (nM)	Notes
EZH2 (Y641F mutant)	1.72	Data indicates high potency against the mutant form of the enzyme. [1] [2]
EZH2 (wild-type)	-	Exhibits inhibitory activity, though specific IC50 values require further consultation of primary literature.
Other Histone Methyltransferases (HMTs)	Weakly active	Demonstrates selectivity for EZH2 over other tested HMTs.
Kinases	Weakly active	Shows minimal off-target effects on a panel of kinases.

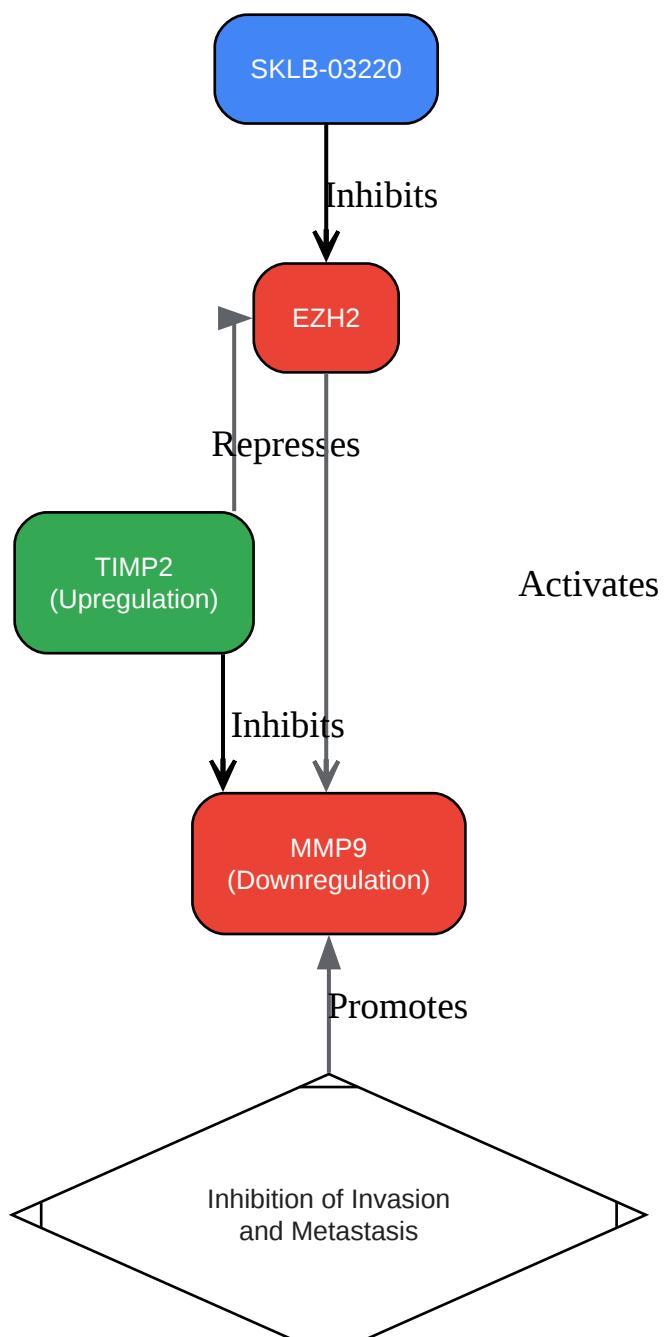
Table 2: In Vitro Anti-proliferative Activity of **SKLB-03220** in Ovarian Cancer Cell Lines

Cell Line	IC50 (μM)	Notes
PA-1	-	SKLB-03220 displays noteworthy potency against this ovarian cancer cell line.
A2780	-	Significant inhibition of proliferation observed in this ovarian cancer cell line.

Specific IC50 values for antiproliferative activity are pending extraction from primary source documentation.

Table 3: In Vivo Anti-tumor Efficacy of **SKLB-03220** in a PA-1 Xenograft Model


Dosing Regimen	Tumor Growth Inhibition	Notes
-	Significant	Oral administration of SKLB-03220 effectively suppressed tumor growth in a dose-dependent manner.


Detailed dosing information is pending extraction from primary source documentation.

Mechanism of Action and Signaling Pathways

SKLB-03220 exerts its anti-cancer effects primarily through the covalent inhibition of EZH2. This leads to a cascade of downstream events that collectively inhibit tumor growth and metastasis.

EZH2 Inhibition and Epigenetic Reprogramming

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms underlying the inhibition of cell migration and invasion in endometriosis: Advances in pharmacological research (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide to the Biological Activity of SKLB-03220]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601110#sklb-03220-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com